molecular formula C20H17BrN4O2 B11583134 Ethyl 7-(3-bromophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-(3-bromophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11583134
M. Wt: 425.3 g/mol
InChI Key: XEKSGTWQEWTAGN-UHFFFAOYSA-N
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Description

Ethyl 7-(3-bromophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of bromophenyl and phenyl groups in its structure enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(3-bromophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions. The reaction conditions often involve the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion of reactants to products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(3-bromophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of functionalized compounds .

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

Ethyl 7-(3-bromophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the triazolopyrimidine class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C17H13BrN4O2
  • Molecular Weight : 373.21 g/mol
  • IUPAC Name : Ethyl 7-(3-bromophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

The presence of the bromophenyl and phenyl groups contributes to its unique electronic properties and potential interactions with biological targets.

Antiviral Activity

Research indicates that compounds within the triazolopyrimidine family exhibit significant antiviral properties. Specifically, derivatives of this class have been studied for their effectiveness against various viral infections.

  • Mechanism of Action : The antiviral activity is often attributed to the inhibition of viral replication and interference with viral protein interactions. For example, studies have shown that triazolopyrimidine derivatives can inhibit the interaction between viral proteins essential for replication .

Anticancer Properties

Triazolopyrimidine compounds have also been noted for their anticancer effects. This compound has been evaluated in vitro against several cancer cell lines.

Cell LineIC50 (µM)Reference
MCF-7 (breast)45
HCT-116 (colon)97
HepG2 (liver)90

These findings suggest that the compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression.

Anti-inflammatory Effects

In addition to its antiviral and anticancer properties, this compound has shown promise in reducing inflammation. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Case Studies

  • Antiviral Efficacy Against Influenza Virus :
    In a study examining the efficacy of triazolopyrimidine derivatives against influenza virus (IV), it was found that certain compounds significantly inhibited viral replication at non-toxic concentrations. The IC50 values were determined using ELISA assays to measure the reduction in viral protein interactions .
  • Cytotoxicity in Cancer Cells :
    A recent investigation into the cytotoxic effects of this compound revealed that it effectively reduced cell viability in MCF-7 and HCT-116 cell lines. The study utilized MTT assays to assess cell viability post-treatment and demonstrated a dose-dependent response .

Properties

Molecular Formula

C20H17BrN4O2

Molecular Weight

425.3 g/mol

IUPAC Name

ethyl 7-(3-bromophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H17BrN4O2/c1-2-27-19(26)16-17(13-7-4-3-5-8-13)24-20-22-12-23-25(20)18(16)14-9-6-10-15(21)11-14/h3-12,18H,2H2,1H3,(H,22,23,24)

InChI Key

XEKSGTWQEWTAGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC(=CC=C3)Br)C4=CC=CC=C4

Origin of Product

United States

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